![molecular formula C21H27ClN4O3 B2525791 3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797587-77-9](/img/structure/B2525791.png)
3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Description
3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H27ClN4O3 and its molecular weight is 418.92. The purity is usually 95%.
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Scientific Research Applications
Catalytic Protodeboronation
The compound’s radical-based protodeboronation has garnered attention in organic synthesis. Pinacol boronic esters, including this compound, serve as valuable building blocks. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent advancements have enabled catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters. This method allows for the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers have achieved this valuable alkene functionalization. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility .
Total Synthesis of Natural Products
The compound’s protodeboronation has found application in the total synthesis of natural products. For instance:
- Indolizidine 209B : The same strategy was also utilized in the formal total synthesis of indolizidine 209B, another intriguing natural product. This demonstrates the compound’s utility in complex molecule construction .
Suzuki–Miyaura Coupling
While not directly related to this compound, it’s essential to mention the broader context. Organoboron compounds, including boronic esters, play a crucial role in the Suzuki–Miyaura coupling—a powerful cross-coupling reaction. The compound’s stability and ease of purification make it an attractive choice for such transformations .
Functional Group Transformations
The boron moiety in pinacol boronic esters can be converted into various functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). Researchers have leveraged the compound’s stability to achieve these diverse transformations .
Hydroboration Reactions
Historically, hydroboration reactions have been essential for accessing organoboron compounds. The compound’s boronic ester moiety, being bench-stable and commercially available, has significantly expanded the scope of boron chemistry. Notably, the introduction of the more stable boronic ester moiety has facilitated various synthetic applications .
Radical-Polar Crossover Reactions
Radical-polar crossover reactions, where boron moieties remain in the product, benefit from the compound’s stability. These reactions involve the formation of C–C bonds and are valuable in organic synthesis .
properties
IUPAC Name |
5-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c1-21(2,29-17-8-4-15(22)5-9-17)19(27)25-12-10-14(11-13-25)18-23-24(3)20(28)26(18)16-6-7-16/h4-5,8-9,14,16H,6-7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSYNLZTCZADRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C2=NN(C(=O)N2C3CC3)C)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one |
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